molecular formula C13H12N2O3 B3032822 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 54459-73-3

1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B3032822
CAS RN: 54459-73-3
M. Wt: 244.25 g/mol
InChI Key: ZFLSZXDOPRIZOV-UHFFFAOYSA-N
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Description

The compound 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a derivative of pyrimidine triones, which are known for their interesting chemical properties and potential interactions with biological molecules. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds that can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the treatment of certain precursors with 1,3-dimethylbarbituric acid. For instance, an efficient method for synthesizing 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones has been developed using 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene with amberlyst-15 as a catalyst . This process includes a domino sequence of Michael addition, cyclization, and aerial oxidation, which could be relevant for the synthesis of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione.

Molecular Structure Analysis

The molecular structure of related compounds shows a high degree of coplanarity in the ring systems, which is significant for the resonance interactions between the nitrogen atoms and the adjacent carbonyl groups . This structural feature is likely to be present in 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione, affecting its electronic properties and reactivity.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, revealing that they can undergo solvolytic reactions, such as methanolysis, leading to cleavage of certain bonds within the molecule . The reactivity is influenced by the geometry of the molecule, particularly the size of the endocyclic angles, which can affect the energy released upon adduct formation. These insights can be extrapolated to understand the potential chemical reactions of 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione.

Physical and Chemical Properties Analysis

The solvatochromic properties of related compounds have been investigated, showing that they exhibit solvent-dependent changes in their UV/Vis spectroscopic absorption maxima . This behavior is analyzed using linear solvation energy relationships, which take into account solvent parameters such as dipolarity/polarizability, hydrogen-bond donating capacity, and hydrogen-bond accepting ability. These findings suggest that 1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione may also display solvatochromism, with its physical and chemical properties being influenced by the solvent environment.

Safety and Hazards

The safety data sheet for 1,3-dimethyl-5-pyrazolone indicates that it is harmful if swallowed, causes serious eye irritation, is suspected of causing genetic defects, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLSZXDOPRIZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382838
Record name 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54459-73-3
Record name 5-benzylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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